6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one
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Overview
Description
6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol . This compound has the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol involves several steps:
Cyclopropylation: The initial step involves the cyclopropylation of a suitable pyrimidine precursor.
Chloromethylation: The next step is the chloromethylation of the cyclopropylpyrimidine intermediate.
Hydroxylation: Finally, the compound undergoes hydroxylation to yield 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol include:
- 6-(Bromomethyl)-2-cyclopropylpyrimidin-4-ol
- 6-(Iodomethyl)-2-cyclopropylpyrimidin-4-ol
- 6-(Hydroxymethyl)-2-cyclopropylpyrimidin-4-ol
Uniqueness
What sets 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol apart from its similar compounds is its specific reactivity due to the presence of the chloromethyl group. This group makes it particularly useful in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, its cyclopropyl ring imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUTJMSBGEFAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=O)C=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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